molecular formula C6H10BrN3 B2355278 (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine CAS No. 1005610-24-1

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B2355278
CAS No.: 1005610-24-1
M. Wt: 204.071
InChI Key: BMDXWVDXUZDIIO-UHFFFAOYSA-N
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Description

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C7H12BrN3 and a molecular weight of 218.09 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further substituted with an ethyl group and a methylamine group. It is commonly used in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Future Directions

The future directions for “(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine” and its derivatives could involve further exploration of their pharmacological properties. Given the diverse biological activities of pyrazole derivatives, there is potential for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine typically involves the bromination of 1-ethyl-1H-pyrazole followed by the introduction of a methylamine group. One common method involves the reaction of 1-ethyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-ethyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and methylamine under controlled conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is unique due to the presence of both an ethyl group and a methylamine group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

(4-bromo-1-ethylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDXWVDXUZDIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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